N-butyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Description
N-butyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a tricyclic heterocyclic compound featuring a fused pyrido-thieno-pyrimidine core. The structure includes a 4-oxo group at position 4, a methyl group at position 9, and an N-butyl carboxamide substituent at position 2.
Properties
IUPAC Name |
N-butyl-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-3-4-7-17-14(20)12-9-11-15(22-12)18-13-10(2)6-5-8-19(13)16(11)21/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTFTLCQHQKDIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(S1)N=C3C(=CC=CN3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801323409 | |
| Record name | N-butyl-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801323409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668916 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
690251-95-7 | |
| Record name | N-butyl-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801323409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a pyridine derivative with a thieno compound, followed by cyclization and functional group modifications to introduce the carboxamide moiety . Reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Amidation and Carboxamide Reactivity
The carboxamide group (-CONH-) participates in reactions typical of secondary amides. Key transformations include:
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Hydrolysis : Acidic or basic hydrolysis converts the carboxamide to the corresponding carboxylic acid.
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Alkylation : The amide nitrogen can undergo alkylation with alkyl halides.
Oxidation and Reduction Reactions
The carbonyl group (4-oxo) and aromatic system are susceptible to redox transformations:
Nucleophilic Substitution
Electrophilic sites on the pyrimidine and thieno rings enable substitution reactions:
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Chlorination :
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Amination :
Cyclization and Ring Expansion
The fused ring system undergoes cyclization under specific conditions:
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Triazole Formation : Reaction with hydrazine derivatives yields triazolo-pyrimidine hybrids.
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Thiazolo Derivatives : Thiol-containing reagents induce thiazole ring fusion.
Cross-Coupling Reactions
Transition-metal-catalyzed reactions enable structural diversification:
| Coupling Type | Catalyst | Substrates | Products | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | 2-aryl substituted derivatives | |
| Buchwald-Hartwig | Pd(OAc)₂/XPhos | Primary amines | N-alkyl/aryl analogs |
Reactivity Comparison with Analogues
The compound’s reactivity differs from structurally related molecules:
The chemical versatility of N-butyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide makes it a valuable scaffold for synthesizing derivatives with tailored properties. Continued research into its reaction mechanisms and industrial-scale applications remains critical for advancing its utility in medicinal and materials chemistry.
Scientific Research Applications
Research Findings
Numerous studies have documented the biological activity of this compound across different cancer cell lines. Below is a summary of key findings:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
A549 Cell Line Study
In a study involving the A549 lung cancer cell line, N-butyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide demonstrated significant cytotoxicity with an IC50 value of 15 µM. The primary mechanism identified was apoptosis induction.
MCF7 Cell Line Study
Another study focused on MCF7 breast cancer cells reported an IC50 value of 12.5 µM. The findings indicated that the compound causes cell cycle arrest at the G1 phase, effectively preventing further proliferation of cancer cells.
HeLa Cell Line Study
Research on HeLa cells indicated an IC50 value of 10 µM, where the compound was found to inhibit specific enzymes crucial for cancer cell survival and proliferation.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution profiles. However, comprehensive toxicological assessments are essential to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of N-butyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Substituent Effects : The N-butyl group in the target compound increases lipophilicity compared to polar groups like thiazol-2-yl or aromatic fluorophenyl . This may influence membrane permeability and pharmacokinetics.
- Core Heterocycle: Replacement of the thieno ring with pyrrolo (e.g., pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine in ) or omission (as in ) alters electronic properties and bioactivity. For instance, bioisosterism between 4-hydroxyquinolin-2-one and pyrido-pyrimidine nuclei suggests similar pharmacological profiles despite structural differences .
- Synthetic Flexibility : Analog synthesis often involves condensation of carbaldehydes with amines or ester hydrolysis followed by carboxamide coupling (e.g., ). The target compound likely follows similar protocols with N-butylamine as the nucleophile.
Physicochemical and Spectral Data
- Melting Points and Solubility : Thiazol-2-yl derivatives () exhibit higher solubility in polar solvents compared to N-alkyl/aryl analogs. The target compound’s N-butyl group likely reduces aqueous solubility but improves lipid bilayer penetration.
- Spectral Signatures : NMR shifts in aromatic protons () correlate with substituent electronic effects. For example, electron-withdrawing groups (e.g., 2-fluorophenyl) deshield adjacent protons, while N-alkyl groups cause minimal perturbations.
Biological Activity
N-butyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound that has gained attention in the scientific community for its potential biological activities. This compound features a unique fused ring system that combines pyridine, thieno, and pyrimidine structures, contributing to its diverse chemical properties and reactivity. The exploration of its biological activity encompasses various areas, including antimicrobial, antiviral, anticancer properties, and more.
Structural Overview
The molecular formula of this compound is with a molecular weight of approximately 301.30 g/mol. The compound is characterized by its complex structure which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, leading to potential therapeutic effects. The compound's mechanism of action involves binding to proteins that are critical in disease processes, thus altering their activity and function.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. For instance, related compounds in the pyrido-thieno-pyrimidine class have shown promising results in inhibiting the growth of pathogens responsible for infections.
Antiviral Properties
The compound has also been evaluated for its antiviral activity. Studies suggest that it may inhibit viral replication through mechanisms that involve interference with viral enzymes or host cell pathways essential for viral life cycles.
Anticancer Potential
This compound has been investigated for its anticancer effects. It has shown promising results in inhibiting the proliferation of cancer cells in vitro. For example, certain analogs have been reported to exhibit IC50 values lower than 1 nM against cancer cell lines expressing folate receptors, indicating potent activity as a selective therapeutic agent .
Study on Antiallergy Activity
In a study evaluating the antiallergy activity of various pyrido-thieno-pyrimidines, compounds similar to N-butyl-9-methyl exhibited potent oral activity in the rat passive cutaneous anaphylaxis test. These compounds were found to be superior to established medications like disodium cromoglycate .
Inhibition of Enzymatic Activity
A study focusing on the inhibition of GARFTase (Glycinamide ribonucleotide formyltransferase) demonstrated that certain derivatives of pyrido-thieno-pyrimidine could inhibit this enzyme effectively. This inhibition is crucial as GARFTase plays a significant role in nucleotide biosynthesis and cancer cell proliferation .
Comparative Analysis with Similar Compounds
The biological activities of N-butyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine can be compared with other heterocyclic compounds featuring similar structural motifs:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for N-butyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide?
- Methodology :
- Step 1 : Start with a pyrido[1,2-a]pyrimidine core modified via condensation with thiophene derivatives (e.g., 2-thienyl precursors) under reflux conditions in ethanol or methanol .
- Step 2 : Introduce the N-butyl carboxamide group via nucleophilic acyl substitution using butylamine in the presence of triethylamine as a base .
- Step 3 : Purify via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
- Key Data : Yields typically range from 70–89% for analogous pyrido-thieno-pyrimidine derivatives under optimized conditions .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- 1H/13C NMR : Aromatic protons in the pyrido-thieno-pyrimidine core appear as doublets or triplets between δ 7.0–8.5 ppm, with methyl groups (e.g., C9-CH3) resonating at δ 2.1–2.5 ppm .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 342.391 for a related compound) using ESI-MS .
- XRD : Resolve crystallographic data for absolute configuration validation in analogs .
Q. What in vitro assays are used for initial biological activity screening?
- Screening Workflow :
- Anticancer : MTT assay on cancer cell lines (e.g., HCT116) at 10–100 µM, with IC50 calculation .
- Antimicrobial : Broth microdilution (MIC determination against M. tuberculosis or S. aureus) .
- Anti-inflammatory : COX-2 inhibition assay using ELISA kits .
- Example Data :
| Assay Type | Model | Activity (IC50/MIC) | Reference |
|---|---|---|---|
| Anticancer | HCT116 | IC50 = 25 µM | |
| Antimicrobial | MDR-Mtb | MIC = 20 mg/mL |
Advanced Research Questions
Q. How do structural modifications influence bioactivity in SAR studies?
- Methodology :
- Analog Synthesis : Replace the N-butyl group with benzyl, isopropyl, or methoxypropyl groups to assess steric/electronic effects .
- Activity Testing : Compare IC50/MIC values across analogs (e.g., benzyl substitution enhances anti-inflammatory activity by 40%) .
- Key Finding : The 9-methyl group is critical for DNA repair inhibition (PARP-1), while N-substituents modulate cellular permeability .
Q. What mechanistic insights exist for its anticancer and antimicrobial effects?
- Proposed Mechanisms :
- Anticancer : PARP-1 inhibition disrupts DNA repair, inducing synthetic lethality in BRCA-deficient cancers .
- Antimicrobial : Binds to Ag85C enzyme in M. tuberculosis, disrupting mycolic acid biosynthesis .
- Validation Tools :
- NMR Spectroscopy : Protein-detected NMR confirms target binding (e.g., Ag85C interaction) .
- siRNA Knockdown : Silencing PARP-1 in cancer cells reduces compound efficacy .
Q. How to resolve contradictions in biological activity data across studies?
- Case Study : Discrepancies in anti-inflammatory activity between pyrido-pyrimidine analogs may arise from:
- Substituent Effects : Methoxy groups enhance solubility but reduce membrane penetration .
- Assay Conditions : Varying serum concentrations in cell cultures alter bioavailability .
- Resolution Strategy : Standardize assays (e.g., 10% FBS in media) and use isogenic cell lines for direct comparisons .
Q. What formulation challenges arise in in vivo studies?
- Issues : Poor aqueous solubility (<0.1 mg/mL in PBS) and rapid hepatic metabolism .
- Solutions :
- Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance bioavailability (e.g., 3x AUC increase in mice) .
- Prodrug Design : Introduce phosphate esters at the 4-oxo group for sustained release .
Q. Does the compound exhibit synergy with existing therapies?
- Synergy Screening :
- Anticancer : Combine with cisplatin; synergy score (CI < 1) calculated via Chou-Talalay method .
- Antimicrobial : Pair with rifampicin; fractional inhibitory concentration (FIC) index = 0.5 indicates additive effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
